molecular formula C6H12BrNO4S B11952144 Tert-butyl (bromomethyl)sulfonylcarbamate

Tert-butyl (bromomethyl)sulfonylcarbamate

Cat. No.: B11952144
M. Wt: 274.14 g/mol
InChI Key: CXYMAWTUCVJMOR-UHFFFAOYSA-N
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Description

Tert-butyl (bromomethyl)sulfonylcarbamate is a chemical compound with the molecular formula C6H12BrNO4S. It is known for its unique structure, which includes a bromomethyl group attached to a sulfonylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (bromomethyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with bromomethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the bromomethyl group .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (bromomethyl)sulfonylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Tert-butyl (bromomethyl)sulfonylcarbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (bromomethyl)sulfonylcarbamate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable bonds with various nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (bromomethyl)sulfonylcarbamate is unique due to its combination of a bromomethyl group and a sulfonylcarbamate moiety. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and research applications .

Properties

Molecular Formula

C6H12BrNO4S

Molecular Weight

274.14 g/mol

IUPAC Name

tert-butyl N-(bromomethylsulfonyl)carbamate

InChI

InChI=1S/C6H12BrNO4S/c1-6(2,3)12-5(9)8-13(10,11)4-7/h4H2,1-3H3,(H,8,9)

InChI Key

CXYMAWTUCVJMOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)CBr

Origin of Product

United States

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